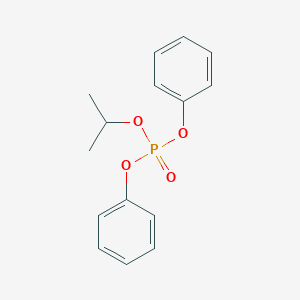
Isopropyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl Diphenyl Phosphate is a chemical reagent used in the synthesis of H-phosphonate synthesis of oligonucleotides. Also used in the preparation of flame retardants.
Applications De Recherche Scientifique
Industrial Applications
Isopropyl diphenyl phosphate is utilized in various sectors due to its properties as a flame retardant and plasticizer. Below are the primary applications:
Flame Retardant
IDPP is extensively used as a flame retardant in:
- Polyvinyl Chloride (PVC) : Enhances fire resistance in PVC products, making it suitable for construction materials, electrical cables, and consumer goods.
- Polyurethane Foams : Acts as a fire retardant in flexible and rigid polyurethane foams used in furniture and automotive applications.
- Textiles : Incorporated into fabric coatings to improve fire safety standards.
Plasticizer
As a plasticizer, IDPP improves the flexibility and processability of polymers:
- Rubber Products : Used in rubber formulations to enhance durability and flexibility.
- Coatings : Serves as a plasticizing agent in paints and adhesives, improving application properties.
Hydraulic Fluids
IDPP is employed in hydraulic systems due to its high viscosity and thermal stability, making it suitable for use in various machinery and automotive applications.
Data Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Flame Retardants | PVC, polyurethane foams, textiles | Improved fire resistance |
| Plasticizers | Rubber products, coatings | Enhanced flexibility and durability |
| Hydraulic Fluids | Machinery, automotive systems | High viscosity and thermal stability |
| Lubricants | Additives in lubricating greases | Reduced wear and improved performance |
Case Study 1: Flame Retardant Efficacy in PVC
A study conducted by the UK Environment Agency assessed the effectiveness of IDPP as a flame retardant in PVC formulations. The results indicated that incorporating IDPP significantly reduced flammability compared to untreated PVC, thus meeting safety regulations for construction materials .
Case Study 2: Performance in Polyurethane Foams
Research published in the Journal of Applied Polymer Science demonstrated that IDPP enhanced the thermal stability of flexible polyurethane foams. The study highlighted that foams treated with IDPP maintained structural integrity under high-temperature conditions, making them suitable for automotive seating applications .
Environmental Considerations
While IDPP is effective as a flame retardant and plasticizer, environmental assessments have raised concerns regarding its potential impact on aquatic ecosystems. Studies indicate that while risks to wastewater treatment plants are low, there are potential risks identified for freshwater and marine environments due to runoff from manufacturing processes .
Propriétés
Numéro CAS |
60763-39-5 |
|---|---|
Formule moléculaire |
C15H17O4P |
Poids moléculaire |
292.27 g/mol |
Nom IUPAC |
diphenyl propan-2-yl phosphate |
InChI |
InChI=1S/C15H17O4P/c1-13(2)17-20(16,18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clé InChI |
YDICVVYPXSZSFA-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canonique |
CC(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Key on ui other cas no. |
60763-39-5 |
Synonymes |
Diphenyl Isopropyl Phosphate; 1-Methylethyl Diphenyl Ester Phosphoric Acid; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















